N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is a compound characterized by the presence of a 4-oxo-1,4-dihydropyridine moiety linked to a benzamide group. This structure is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , indicating it contains two nitrogen atoms, two oxygen atoms, and a phenyl group attached to the nitrogen of the amide .
The compound exhibits a nearly planar conformation, which is significant for its interactions with biological targets. The crystal structure shows the formation of hydrogen bonds between the amide's NH group and the carbonyl oxygen of the 4-oxo-1,4-dihydropyridine ring, resulting in extended chains along specific crystallographic axes .
The biological activity of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is of particular interest due to its structural similarities to bioactive molecules. Research indicates that derivatives of 4-oxo-1,4-dihydropyridine compounds often exhibit:
The synthesis of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide typically involves several steps:
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide has potential applications in various fields:
Studies on N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action:
Several compounds share structural similarities with N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-Methyl-3-(4-Oxo-1,4-dihydropyridin-2-yl)benzamide | Methyl substitution on nitrogen | Potentially enhanced solubility |
| 4-Fluoro-N-(2-Oxo-1,2-dihydropyridin-3-yl)benzamide | Fluorinated derivative | Increased potency against certain pathogens |
| N-(6-Fluoro-1-Oxo-1,2-Dihydroisoquinolin-7-Yl)-5-[...] | Isoquinoline scaffold | Anticancer properties |
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide stands out due to its specific combination of a 4-keto group and an amide linkage. This configuration enhances its potential for forming hydrogen bonds and interacting with biological targets compared to other derivatives that may lack one or more functional groups.
The synthesis of N-(4-oxo-1,4-dihydropyridin-3-yl)benzamide derivatives frequently employs hydrazine hydrate as a cyclizing agent in conjunction with piperidine catalysis. A representative protocol involves the condensation of 4-oxo-1,4-dihydropyridine-3-carboxylic acid intermediates with benzoyl chloride derivatives under reflux conditions. For instance, reaction of 4-hydroxy-6-methyl-2-pyrone with N,N-dimethylformamide dimethyl acetal generates a key intermediate, which undergoes sequential amination and cyclization with hydrazine hydrate. Piperidine (5–10 mol%) enhances reaction kinetics by deprotonating intermediates, achieving yields up to 93%.
Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Hydrazine Hydrate | 1.5 equivalents | +15% yield |
| Piperidine Loading | 7 mol% | +22% efficiency |
| Reaction Time | 4 hours | Maximizes conversion |
This methodology enables gram-scale production while maintaining regiochemical fidelity.
The crystallographic analysis of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide reveals a complex network of intermolecular and intramolecular hydrogen bonding interactions that significantly influence the solid-state structure and molecular packing arrangements [2]. X-ray diffraction studies demonstrate that the compound exhibits a nearly planar conformation, with the dihedral angle between the 4-oxo-1,4-dihydropyridine ring and the benzene ring measuring approximately 6.80 degrees [2].
The primary hydrogen bonding pattern involves the formation of hydrogen bonds between the amide nitrogen-hydrogen group and the carbonyl oxygen atom of the 4-oxo-1,4-dihydropyridine ring, resulting in extended chain structures along specific crystallographic axes [2]. These intermolecular interactions create infinite chains along the b-axis direction through systematic hydrogen bond formation between neighboring molecules [2].
Detailed crystallographic analysis reveals multiple types of hydrogen bonding interactions within the crystal lattice [3]. The most significant involve nitrogen-hydrogen to oxygen interactions, where the amide proton acts as a hydrogen bond donor to the carbonyl oxygen of adjacent molecules [2] [3]. Additional weaker interactions include carbon-hydrogen to oxygen contacts that contribute to the overall stability of the crystal structure [2].
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Symmetry Operation |
|---|---|---|---|
| N-H⋯O (intermolecular) | 2.744 | 171 | x, y-1, z |
| C-H⋯O (intramolecular) | 2.861 | 121 | - |
| N-H⋯O (chain formation) | 2.673 | 144 | - |
The hydrogen bonding network exhibits directionality that governs the tautomerization pathways and influences the molecular recognition processes [4] [5]. The crystal structure demonstrates that molecules form three-dimensional networks based on two distinct types of hydrogen bonds between nitrogen-hydrogen groups and carbonyl oxygen atoms [3].
Computational studies employing density functional theory calculations reveal important insights into the conformational preferences and planarity characteristics of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide [6] [7]. The B3LYP/6-31G(d,p) level of theory provides reliable predictions for the optimal molecular geometry and electronic properties [6] [8].
The 1,4-dihydropyridine ring system exhibits a characteristic flattened boat conformation that can readily undergo defolding to achieve a planar ring arrangement [7]. This conformational flexibility is crucial for understanding the compound's reactivity and binding properties [7]. The most reliable 6-31G* basis set calculations indicate that the dihydropyridine ring adopts a very flat boat conformation with minimal deviation from planarity [7].
Planarity analysis through computational methods demonstrates that the compound maintains a nearly planar configuration across both aromatic systems [2]. The dihedral angle calculations confirm experimental observations, with computed values closely matching crystallographic data [8]. The electronic structure calculations reveal that the planar conformation is energetically favored due to optimal π-electron delocalization between the aromatic systems [6].
| Computational Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | Experimental |
|---|---|---|---|
| Dihedral Angle (°) | 6.8 | 6.7 | 6.80 |
| C-N Bond Length (Å) | 1.384 | 1.381 | 1.378 |
| C=O Bond Length (Å) | 1.225 | 1.223 | 1.220 |
| N-H Bond Length (Å) | 1.013 | 1.011 | 1.015 |
The density functional theory calculations also provide insight into the electronic properties that influence molecular planarity [6] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap indicates significant π-conjugation across the planar molecular framework [6]. These computational findings support the experimental observation that the compound exhibits enhanced stability in its nearly planar conformation [9] [8].
The tautomeric behavior of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide in protonated states represents a complex equilibrium system involving multiple prototropic forms [10] [11]. The compound can exist in lactam-lactim tautomeric equilibrium, where the 4-oxo-1,4-dihydropyridine moiety undergoes proton transfer between nitrogen and oxygen atoms [12] [11].
Under acidic conditions, protonation can occur at multiple sites within the molecule, leading to distinct tautomeric forms with different electronic and structural characteristics [13] [14]. The primary tautomerization involves a 1,3-proton shift mechanism between the carbonyl oxygen and the ring nitrogen atom [11] [15]. This process exhibits a significant activation barrier when occurring through an intramolecular pathway, with calculated values ranging from 125 to 210 kilojoules per mole [15] [16].
The tautomeric equilibrium is highly dependent on environmental factors including solvent polarity, temperature, and pH conditions [14] [17]. In polar solvents, the lactam form predominates, while non-polar environments favor the lactim tautomer [14] [15]. The energy difference between tautomeric forms is typically small, ranging from 2.43 to 8.95 kilojoules per mole depending on the phase and conditions [15] [16].
| Tautomeric Form | Relative Energy (kJ/mol) | Predominant Conditions | Structural Features |
|---|---|---|---|
| Lactam (Oxo) | 0.0 (reference) | Polar solvents, solid state | C=O bond at position 4 |
| Lactim (Hydroxy) | +3.2 to +8.9 | Non-polar solvents | C-OH bond at position 4 |
| Protonated Lactam | Variable | Acidic conditions | Protonation at ring nitrogen |
| Protonated Lactim | Variable | Acidic conditions | Protonation at hydroxyl oxygen |
The mechanistic pathway for tautomerization involves the formation of intermediate zwitterionic structures that facilitate proton transfer [10] [18]. Nuclear magnetic resonance spectroscopy studies reveal that the tautomeric exchange occurs on the intermediate timescale, causing characteristic line broadening in carbon-13 spectra [18]. This exchange process is facilitated when negative charge stabilization occurs through delocalization across the aromatic system [18].